molecular formula C24H22N4O5 B2493814 N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 1396861-98-5

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2493814
CAS No.: 1396861-98-5
M. Wt: 446.463
InChI Key: RMHVVBPRFRJBBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-Cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound combining a 1,2,4-triazolone core and a coumarin (2H-chromene) scaffold. The triazolone moiety is substituted with cyclopropyl and phenyl groups, while the coumarin unit features a methoxy group at position 8 and a carboxamide side chain. Structural characterization of analogous compounds typically employs spectroscopic methods (e.g., $ ^1H $-NMR, IR) and X-ray crystallography using software like SHELX .

Properties

IUPAC Name

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c1-32-19-9-5-6-16-14-18(23(30)33-20(16)19)22(29)25-12-13-27-24(31)28(17-7-3-2-4-8-17)21(26-27)15-10-11-15/h2-9,14-15H,10-13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHVVBPRFRJBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C(=O)N(C(=N3)C4CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure combines a triazole moiety with a chromene framework, suggesting diverse pharmacological properties. This article aims to explore the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H21N5O4C_{19}H_{21}N_{5}O_{4}, with a molecular weight of approximately 383.41 g/mol. Its structure consists of a triazole ring, which is known for its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC19H21N5O4C_{19}H_{21}N_{5}O_{4}
Molecular Weight383.41 g/mol
CAS Number1396862-43-3

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. The triazole ring plays a crucial role in binding to targets involved in cell signaling pathways, potentially leading to anticancer effects and other therapeutic actions. For instance, studies have shown that related triazole compounds can inhibit kinases such as CSNK2A2, which is implicated in various cancers .

Biological Activities

Research indicates that compounds containing the triazole moiety exhibit a range of biological activities:

  • Antiviral Activity : Triazole derivatives have shown efficacy against viral infections, including β-coronaviruses like SARS-CoV-2. The mechanism often involves inhibiting viral replication through interference with viral enzymes .
  • Anticancer Properties : The compound may exert anticancer effects by inhibiting specific kinases that regulate cell proliferation and survival. The structural features of the triazole contribute to its potency against cancer cell lines .
  • Antimicrobial Effects : Several studies have documented the antimicrobial properties of triazoles against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These compounds often act by disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Case Study 1: Antiviral Activity Against SARS-CoV-2

A study highlighted the effectiveness of triazole derivatives in inhibiting the replication of SARS-CoV-2 in vitro. The tested compounds demonstrated significant reductions in viral load, showcasing their potential as antiviral agents .

Case Study 2: Anticancer Efficacy

Research involving the compound's analogs revealed that modifications to the triazole ring significantly enhanced their inhibitory effects on cancer cell lines. For example, substituents on the phenyl group adjacent to the triazole increased binding affinity to target kinases .

Case Study 3: Antimicrobial Screening

In a comprehensive screening of various triazole derivatives, several exhibited potent activity against multidrug-resistant bacterial strains. The minimum inhibitory concentrations (MIC) were found to be as low as 0.125 μg/mL for some derivatives .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. The presence of the triazole ring in N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide suggests potential effectiveness against various bacterial strains. Studies have shown that similar triazole derivatives possess potent activity against multi-drug resistant pathogens .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Triazole derivatives have been investigated for their ability to inhibit specific kinases involved in cancer progression. For instance, compounds with similar scaffolds have demonstrated selective inhibition of c-Met kinases, which are implicated in various cancers . Preclinical studies indicate that derivatives of triazoles can serve as effective agents in cancer therapy by inducing apoptosis in tumor cells and inhibiting tumor growth .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of triazole derivatives found that compounds similar to N-(2-(3-cyclopropyl...) exhibited significant activity against Gram-positive and Gram-negative bacteria. The study concluded that modifications to the triazole structure could enhance antimicrobial potency .

Case Study 2: Anticancer Activity

In a preclinical trial involving a series of triazole-containing compounds, one derivative demonstrated remarkable efficacy against non-small cell lung cancer cells. The study highlighted the importance of structural modifications in enhancing the anticancer properties of these compounds .

Comparison with Similar Compounds

Key Observations :

Core Diversity: The target compound’s triazolone-coumarin hybrid differs from the pyrazole cores in analogs 3a–3d.

Substituent Effects: Electron-Withdrawing Groups (EWGs): Chlorine and cyano groups in 3a–3d improve stability and electrophilicity, correlating with higher melting points (e.g., 3b: 171–172°C vs. 3a: 133–135°C) . The target compound’s methoxy group (electron-donating) may increase solubility but reduce thermal stability. Aromatic Substitutions: Phenyl groups in both the target compound and 3a–3d suggest affinity for hydrophobic binding pockets.

Spectroscopic and Analytical Data

  • $ ^1H $-NMR : The target compound’s ethyl-carboxamide chain and methoxy group would produce distinct signals at δ ~3.3–4.0 (methoxy) and δ ~2.5–3.5 (ethyl), contrasting with the pyrazole analogs’ methyl (δ ~2.6) and aromatic proton clusters .
  • Mass Spectrometry : The molecular ion peak ([M+H]$ ^+ $) for the target compound would likely exceed 460 m/z, significantly higher than 3a–3d (403–437 m/z) .

Research Implications and Gaps

Bioactivity : While pyrazole-carboxamides in lack reported biological data, coumarin-triazolone hybrids are hypothesized to exhibit enhanced kinase or protease inhibition due to dual pharmacophores.

Crystallography : SHELX-based refinement () could resolve the target compound’s conformation, aiding SAR studies .

Data Limitations : Direct comparisons are hindered by the absence of target compound-specific data (e.g., solubility, IC$ _{50} $). Future work should prioritize synthesis and in vitro profiling.

Q & A

Q. Key Optimization Factors :

  • Temperature control to avoid decomposition of the triazole ring .
  • Solvent polarity adjustments to enhance coupling efficiency .

Q. Answer :

  • NMR :
    • 1H NMR : Peaks at δ 7.2–7.5 ppm (phenyl), δ 4.1–4.3 ppm (methoxy), δ 3.8–4.0 ppm (triazole CH2) .
    • 13C NMR : Carbonyl signals at δ 165–175 ppm confirm amide/ester linkages .
  • HRMS : Exact mass matching (±2 ppm) to molecular formula C24H21N4O5 .
  • IR : Stretching bands at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C) .

Methodological Tip : Use deuterated DMSO for solubility challenges due to the chromene core .

Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments?

Q. Answer :

  • Single-crystal X-ray diffraction (SHELX suite) determines absolute configuration and torsional angles in the triazole-chromene system .
  • Challenges :
    • Low crystal quality due to flexible ethyl linker; optimize via slow vapor diffusion (ether/pentane) .
    • Twinning in crystals: Use SHELXL’s TWIN/BASF commands for refinement .

Q. Answer :

  • Molecular docking (AutoDock Vina): Screen against kinases or GPCRs using the chromene core’s π-π stacking potential .
  • QSAR models : Correlate substituent effects (e.g., cyclopropyl vs. phenyl) with logP and polar surface area .
  • MD Simulations : Assess stability of the triazole-ethyl linker in aqueous environments (GROMACS, 100 ns trajectories) .

Q. Contradictions :

  • Docking may overestimate binding affinity compared to SPR assays due to rigid-body approximations .

Advanced: How to address conflicting bioactivity data in different assay systems?

Q. Answer :

  • Case Study : Discrepancies in IC50 values (e.g., 10 nM vs. 1 µM) may arise from:
    • Membrane permeability : Use Caco-2 assays to quantify efflux ratios (P-gp interaction) .
    • Metabolic stability : Incubate with liver microsomes; correlate half-life with CYP3A4 inhibition .
    • Assay interference : Test for chromene autofluorescence in FLIPR assays .

Q. Methodological Workflow :

Validate target engagement via SPR or ITC.

Cross-validate in orthogonal assays (e.g., FRET vs. radiometric) .

Advanced: What strategies resolve synthetic bottlenecks in scaling up for preclinical studies?

Q. Answer :

  • Bottlenecks : Low yield in amide coupling (Step 2).
  • Solutions :
    • Switch to flow chemistry for precise stoichiometric control .
    • Use immobilized carbodiimide reagents to simplify purification .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.